N-(2,4-dinitrophenyl)-4-methyl-3-[(3-nitrophenyl)methylideneamino]aniline
Description
N-(2,4-dinitrophenyl)-4-methyl-3-[(3-nitrophenyl)methylideneamino]aniline is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of multiple nitro groups, which contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
N-(2,4-dinitrophenyl)-4-methyl-3-[(3-nitrophenyl)methylideneamino]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O6/c1-13-5-6-15(22-18-8-7-17(24(28)29)11-20(18)25(30)31)10-19(13)21-12-14-3-2-4-16(9-14)23(26)27/h2-12,22H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLOQLAYNRKERL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])N=CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dinitrophenyl)-4-methyl-3-[(3-nitrophenyl)methylideneamino]aniline typically involves a multi-step process. One common method includes the nitration of aniline derivatives followed by condensation reactions. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and condensation processes, utilizing advanced chemical reactors to ensure safety and efficiency. The use of continuous flow reactors can enhance the production rate and yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dinitrophenyl)-4-methyl-3-[(3-nitrophenyl)methylideneamino]aniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form amines or other derivatives.
Substitution: The aromatic rings allow for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogens or alkylating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperature control .
Major Products Formed
The major products formed from these reactions include various substituted anilines, nitro derivatives, and amine compounds. These products can be further utilized in different chemical syntheses and applications .
Scientific Research Applications
N-(2,4-dinitrophenyl)-4-methyl-3-[(3-nitrophenyl)methylideneamino]aniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(2,4-dinitrophenyl)-4-methyl-3-[(3-nitrophenyl)methylideneamino]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form complexes with metal ions. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupling agent.
2,4-Dinitrodiphenylamine: Used in the production of dyes and explosives.
Uniqueness
N-(2,4-dinitrophenyl)-4-methyl-3-[(3-nitrophenyl)methylideneamino]aniline is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. The presence of multiple nitro groups and the methylideneamino linkage contribute to its versatility in various chemical reactions and applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
